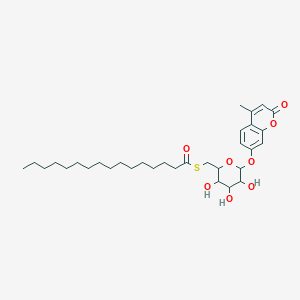

S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate

Description

This compound is a structurally complex molecule featuring three key components:

A substituted tetrahydro-2H-pyran (sugar-like) core: The (2S,3S,4S,5R,6S)-configured pyran ring with three hydroxyl groups suggests similarity to glycosides, enabling interactions with carbohydrate-binding proteins.

The thioester linkage distinguishes it from common glycoside esters, offering enhanced hydrolytic stability compared to oxygen esters but less than amides .

Properties

Molecular Formula |

C32H48O8S |

|---|---|

Molecular Weight |

592.8 g/mol |

IUPAC Name |

S-[[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate |

InChI |

InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3 |

InChI Key |

XCNUAQFXJPMZLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate typically involves multiple steps:

Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Attachment of the chromenyl group: This step often involves an etherification reaction where the chromenyl group is introduced.

Thioester formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the chromenyl moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry : Used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate exerts its effects is likely related to its ability to interact with various molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that can modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene/Coumarin Derivatives

Key Differences :

- The target compound’s chromen-7-yl ether substitution is rare compared to the more common chromen-4-one derivatives (e.g., Compound 3) .

- The hexadecanethioate chain increases lipophilicity (logP ~8.5 estimated) versus polar hydroxyethoxy or oxime groups in analogs (logP 1.8–3.2), suggesting better membrane penetration but lower aqueous solubility .

Hexadecyl-Containing Compounds

Key Differences :

- Thioesters (target) are more reactive than ethers or amides, enabling controlled release of hexadecanoic acid under reducing conditions .

- Fluorinated analogs (e.g., Compound 17) exhibit unique physicochemical profiles (e.g., thermal stability) but lack the chromene moiety’s bioactivity .

Pyran-Linked Glycosides

Research Findings and Implications

- Structural Uniqueness: The combination of chromen-7-yl ether, trihydroxy pyran, and thioester is unreported in literature, suggesting novel physicochemical and bioactive properties.

- Bioactivity Hypotheses :

- Synthetic Challenges : The stereospecific pyran-chromene linkage requires precise glycosylation strategies, akin to those in but with thioester compatibility .

Biological Activity

The compound S-(((2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H37O8S, with a molecular weight of approximately 485.5 g/mol. Its structure includes multiple hydroxyl groups and a chromenyl moiety, which are often associated with various biological activities.

Biological Activities

- Antioxidant Activity :

-

Anticancer Properties :

- Preliminary in vitro studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of several trihydroxy compounds, S-(((2S,3S,4S,5R,6S)-3,4,5-trihydroxy...) exhibited a notable reduction in lipid peroxidation levels in human cell lines when compared to control groups. The IC50 value was determined to be significantly lower than that of standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity in HeLa Cells

A comparative analysis was conducted on the effects of various derivatives of this compound on HeLa cells. Results indicated that S-(((2S,3S,4S,5R,6S)-3,4,5-trihydroxy...) reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:

The synthesis involves multi-step regioselective protection/deprotection of hydroxyl groups and coupling of the chromene moiety. Key challenges include:

- Steric hindrance : The tetrahydro-2H-pyran core’s stereochemistry (2S,3S,4S,5R,6S) requires chiral resolution techniques like enzymatic catalysis or asymmetric synthesis .

- Coupling efficiency : The hexadecanethioate linkage may require thiol-ene "click" chemistry or Mitsunobu reactions to ensure stereochemical fidelity .

- Purification : Use preparative HPLC with polar stationary phases (e.g., C18) to separate diastereomers, guided by NMR and mass spectrometry .

Basic: How can the compound’s solubility and bioavailability be optimized for in vitro assays?

Answer:

The compound’s low GI absorption ( : Log S = -2.98, Class: Soluble) and high TPSA (225.06 Ų) suggest:

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or cyclodextrin-based encapsulation .

- Bioavailability : Modify the hexadecanethioate chain length (C16) to balance lipophilicity (Log Po/w consensus: -0.87) and permeability .

Validate via shake-flask assays and Caco-2 cell monolayer permeability studies .

Advanced: How can conflicting data on metabolic stability be resolved in preclinical studies?

Answer:

Discrepancies in metabolic stability may arise from:

- Species-specific CYP450 interactions : Perform comparative microsomal assays (human vs. rodent liver microsomes) to identify P-gp substrate behavior ( : P-gp substrate = Yes) .

- Glucuronidation susceptibility : Use UPLC-MS/MS to detect phase II metabolites, particularly at the chromen-7-yloxy group .

- In silico modeling : Apply COMSOL Multiphysics or AI-driven platforms to predict metabolic hotspots and guide structural analogs .

Advanced: What computational strategies are recommended for modeling its interaction with carbohydrate-processing enzymes?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to α-glucosidase or galactosidase enzymes, focusing on the tetrahydro-2H-pyran core’s hydroxyl interactions .

- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of the hexadecanethioate-enzyme complex .

- QM/MM : Evaluate electron transfer mechanisms at the chromene-oxy active site .

Basic: What analytical techniques are critical for structural validation?

Answer:

- NMR : Assign stereochemistry via - COSY and -HSQC, focusing on pyran ring protons (δ 3.5–5.5 ppm) .

- X-ray crystallography : Resolve the 4-methyl-2-oxo-chromen moiety’s planarity and pyran ring puckering .

- HRMS : Confirm molecular weight (theoretical MW: ~650 g/mol) with ≤2 ppm error .

Advanced: How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) discordance be addressed?

Answer:

- Tissue distribution studies : Use radiolabeled -hexadecanethioate to track accumulation in target tissues (e.g., liver) vs. plasma .

- Mechanistic PK-PD modeling : Integrate compartmental models with enzyme saturation kinetics to explain nonlinear clearance .

- Species scaling : Apply allometric scaling (e.g., Wajima’s method) to extrapolate human efficacious doses from rodent data .

Basic: What strategies mitigate oxidative degradation during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to protect the thioester bond .

- Antioxidants : Add 0.01% BHT or ascorbic acid in solution formulations .

- Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm, validated per ICH Q2(R1) .

Advanced: How can its role in modulating OATP1C1 transporters be experimentally validated?

Answer:

- Competitive uptake assays : Use HEK293 cells overexpressing OATP1C1 and -T3 substrate. Measure IC50 via scintillation counting .

- Immunofluorescence : Confirm membrane localization of OATP1C1 post-treatment using confocal microscopy .

- In silico screening : Compare binding affinity vs. thyroxine analogs using molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.